Cas no 303145-10-0 (2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one)
triazin-4-one structure](https://ja.kuujia.com/scimg/cas/303145-10-0x500.png)
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one 化学的及び物理的性質
名前と識別子
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- 4H-pyrido[1,2-a]-1,3,5-triazin-4-one, 2-(methylthio)-
- 2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- 2-(methylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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- インチ: 1S/C8H7N3OS/c1-13-7-9-6-4-2-3-5-11(6)8(12)10-7/h2-5H,1H3
- InChIKey: XGEOCYDPKMSQEM-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=NC(N2C=CC=CC2=N1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 368
- トポロジー分子極性表面積: 70.3
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 11J-389S-1MG |
2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
303145-10-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 11J-389S-5MG |
2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
303145-10-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 11J-389S-10MG |
2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
303145-10-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | 11J-389S-100MG |
2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
303145-10-0 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | 11J-389S-50MG |
2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
303145-10-0 | >90% | 50mg |
£102.00 | 2025-02-09 |
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-oneに関する追加情報
Introduction to 2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one (CAS No. 303145-10-0)
2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazinone class of molecules, which are known for their versatility in medicinal chemistry. The presence of a methylsulfanyl group at the 2-position and the fused pyridine ring system contribute to its distinctive chemical profile, making it a subject of interest for further exploration.
The CAS number 303145-10-0 provides a unique identifier for this compound, ensuring consistency in scientific literature and industrial applications. As a researcher or developer in the pharmaceutical industry, understanding the structural and functional aspects of such compounds is crucial for designing novel therapeutic agents. The triazinone scaffold is particularly noteworthy because it can serve as a core structure for developing molecules with diverse biological effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of 2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one with biological targets more accurately. This has led to a surge in interest regarding its potential applications in drug discovery. For instance, studies have suggested that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. Such findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide.
The methylsulfanyl substituent at the 2-position of the triazinone ring is a key feature that influences the compound's reactivity and biological activity. Methylsulfanyl groups are known to enhance solubility and metabolic stability, which are critical factors in drug development. Additionally, they can participate in hydrogen bonding interactions with biological targets, thereby modulating the compound's binding affinity. This makes 2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one a promising candidate for further investigation.
In vitro studies have begun to uncover the pharmacological potential of this compound. Researchers have observed that it may interact with various proteins and enzymes relevant to neurological disorders. The fused pyridine ring system further contributes to its complexity and potential for selective binding. By leveraging modern synthetic techniques, chemists can modify different parts of this molecule to optimize its pharmacokinetic properties and therapeutic efficacy.
The synthesis of 2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one involves multi-step organic reactions that require careful optimization. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.
One of the most exciting aspects of this compound is its potential role in addressing unmet medical needs. For example, preliminary data suggest that it may possess anti-proliferative effects against certain cancer cell lines. This aligns with the broader goal of developing targeted therapies that minimize side effects while maximizing therapeutic benefits. The integration of machine learning algorithms into drug discovery pipelines has expedited the identification of promising candidates like this one.
The future directions for research on 2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological systems at a molecular level will provide insights into its therapeutic potential and limitations. Additionally, conducting preclinical studies will be essential to assess its safety profile before moving into human trials.
The pharmaceutical industry continues to invest heavily in innovative compounds like 2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one due to their potential to address complex diseases. Collaborative efforts between academic researchers and industry scientists are crucial for translating laboratory discoveries into viable therapeutic options. As computational tools become more sophisticated, the process of identifying promising drug candidates is becoming more efficient.
In conclusion, 2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one represents a fascinating molecule with significant untapped potential in medicinal chemistry. Its unique structural features and preliminary biological activities make it an attractive target for further research. By combining traditional synthetic methods with cutting-edge computational approaches, 2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one could pave the way for novel treatments across multiple therapeutic areas.
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